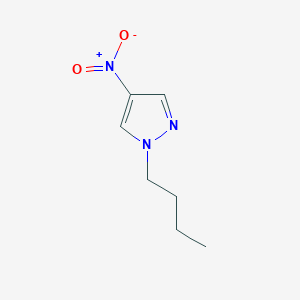

(4-Methylbenzyl)cyanamide

Übersicht

Beschreibung

(4-Methylbenzyl)cyanamide is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 .

Synthesis Analysis

The synthesis of cyanamides, including (4-Methylbenzyl)cyanamide, has diversified significantly in recent years . For instance, one method involves the reaction of thiazolidin-2-cyanamide and substituted benzyl bromide compounds in acetonitrile at room temperature . This reaction yields 3-(2′-substituted benzyl)thiazolidin-2-cyanamide derivatives in good yields .Molecular Structure Analysis

The InChI code for (4-Methylbenzyl)cyanamide is 1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases.Chemical Reactions Analysis

Cyanamides, including (4-Methylbenzyl)cyanamide, have been used in a variety of chemical reactions . They have been applied in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .Physical And Chemical Properties Analysis

(4-Methylbenzyl)cyanamide is typically stored at refrigerated temperatures . It has a molecular weight of 146.19 .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Properties

(4-Methylbenzyl)cyanamide has been studied for its reactivity and chemical properties. For instance, its reactions with nucleophiles have been investigated, revealing that it possesses three electrophilic sites: benzylic carbon, sulfur, and cyano carbon, each with different reactivities to various nucleophiles. This understanding aids in predicting and controlling chemical reactions involving this compound (Ōae et al., 1983).

Photocatalysis Research

In the field of photocatalysis, (4-Methylbenzyl)cyanamide-related compounds have been explored. For example, studies have shown how electron accumulation in photocatalysts like cyanamide surface functionalized melon-type carbon nitride impacts charge recombination kinetics and the efficiency of hydrogen production. This research is crucial for enhancing the performance of water splitting photocatalysts, an area with significant implications for sustainable energy solutions (Yang et al., 2019).

Material Science and Catalysis

(4-Methylbenzyl)cyanamide-related compounds have been involved in material science and catalysis. For instance, cyanamide has been used in preparing metal-nitrogen-carbon oxygen reduction catalysts, with the resultant catalysts showing promising performance. This type of research is integral to the development of non-precious metal catalysts for fuel cell applications, which is a step towards more cost-effective and sustainable energy technologies (Chung et al., 2010).

Synthesis of Complex Molecules

(4-Methylbenzyl)cyanamide-related compounds have been used in the synthesis of complex molecules. This includes the synthesis of cyanamides from isoselenocyanates promoted by recyclable ionic liquid-supported hypervalent iodine(III) reagents. These syntheses offer environmentally benign ways to construct cyanamides, which are important intermediates in pharmaceutical and agrochemical industries (Li et al., 2015).

Safety And Hazards

The safety data sheet for (4-Methylbenzyl)cyanamide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in the last decade . This trend is likely to continue as more sustainable and robust synthetic routes to these compounds are developed . The unique properties of cyanamides, including their ability to participate in a variety of chemical reactions, make them a promising area of research .

Eigenschaften

IUPAC Name |

(4-methylphenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORXOALXSRJQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylbenzyl)cyanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)